molecular formula C13H14N6O5 B12958784 (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid

(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid

Cat. No.: B12958784
M. Wt: 334.29 g/mol
InChI Key: FOOOQTYDWHFWPB-LURJTMIESA-N
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Description

(S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a common structure in biochemistry, linked to a propanoic acid moiety and a 1,2,4-oxadiazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the purine base with the oxadiazole ring and the propanoic acid moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the purine base, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s purine base makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and receptors.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of antiviral or anticancer agents. The oxadiazole ring is known for its bioactivity, which could be harnessed for therapeutic purposes.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The oxadiazole ring may interact with proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.

Uniqueness

The uniqueness of (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid lies in its combination of a purine base with an oxadiazole ring and a propanoic acid moiety

Properties

Molecular Formula

C13H14N6O5

Molecular Weight

334.29 g/mol

IUPAC Name

(2S)-2-[3-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,6-dioxopurin-7-yl]propanoic acid

InChI

InChI=1S/C13H14N6O5/c1-6(12(21)22)19-5-14-10-9(19)11(20)18(13(23)17(10)3)4-8-15-7(2)16-24-8/h5-6H,4H2,1-3H3,(H,21,22)/t6-/m0/s1

InChI Key

FOOOQTYDWHFWPB-LURJTMIESA-N

Isomeric SMILES

CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3[C@@H](C)C(=O)O)N(C2=O)C

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=C(N=CN3C(C)C(=O)O)N(C2=O)C

Origin of Product

United States

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